molecular formula C17H17BrN2O3 B2919734 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide CAS No. 951471-80-0

5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Cat. No.: B2919734
CAS No.: 951471-80-0
M. Wt: 377.238
InChI Key: XZCISPJBCONELD-UHFFFAOYSA-N
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Description

5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (CAS Number 951471-80-0) is a synthetic organic compound belonging to the tetrahydroquinolone class . This chemical scaffold is of significant interest in medicinal chemistry and pharmacological research, particularly in the study of G protein-coupled receptors (GPCRs). Compounds within this structural family have been identified as potent and selective allosteric modulators of Free Fatty Acid Receptor 3 (FFA3/GPR41) . FFA3 is activated by short-chain fatty acids produced by the gut microbiota and is a potential therapeutic target for metabolic and inflammatory diseases, such as type 2 diabetes . As a research chemical, this compound serves as a valuable tool for in vitro studies to elucidate the complex physiology and signaling pathways of FFA3. Its structure features a brominated furan carboxamide group linked to a 1-propyl-tetrahydroquinolone core, which contributes to its biological activity and physicochemical properties. Researchers can utilize this compound to probe allosteric binding sites, investigate receptor function, and explore downstream effects of FFA3 modulation. This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3/c1-2-9-20-13-5-4-12(10-11(13)3-8-16(20)21)19-17(22)14-6-7-15(18)23-14/h4-7,10H,2-3,8-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCISPJBCONELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Bromination: The quinoline derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Furan Ring Formation: The furan ring is introduced through a cyclization reaction involving a suitable precursor, such as a 2-furancarboxylic acid derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the furan derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and carboxamide group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The compound’s closest analog, 5-bromo-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide (PubChem entry cited in ), differs in the substituent at the tetrahydroquinoline nitrogen:

  • Analog : Cyclopropanecarbonyl group adds steric bulk and conformational rigidity, which may influence binding affinity but reduce solubility.
Property Target Compound Cyclopropanecarbonyl Analog
Substituent at N1 2-oxo-1-propyl Cyclopropanecarbonyl
Molecular Weight (g/mol) ~395.3 (estimated) ~409.3 (PubChem data)
Solubility (logP) Predicted lower logP (due to ketone) Higher logP (rigid hydrophobic group)
Bioactivity (hypothetical) Improved metabolic stability Enhanced target selectivity

Limitations of Available Data

The analog’s PubChem entry () lacks detailed bioactivity or experimental validation, highlighting gaps in publicly available research.

Biological Activity

5-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a bromine atom, a furan ring, and a tetrahydroquinoline moiety, which collectively contribute to its potential therapeutic effects.

The molecular formula of this compound is C17H17BrN2O3C_{17}H_{17}BrN_{2}O_{3}, with a molecular weight of approximately 377.2 g/mol. The presence of the furan ring and bromine atom enhances its chemical reactivity and biological profile.

Property Value
Molecular FormulaC17H17BrN2O3
Molecular Weight377.2 g/mol
Key Functional GroupsFuran ring, Carboxamide

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. The compound's mechanism of action appears to involve the modulation of specific enzymes and receptors associated with cancer progression.

In a comparative study using the MTT assay, the compound was evaluated alongside standard chemotherapeutics like cisplatin. The results showed that it significantly reduced cell viability in A549 cells while maintaining lower cytotoxicity towards non-cancerous cells (HSAEC1-KT) at similar concentrations .

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties. Studies have shown that it possesses activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests its potential as a scaffold for developing new antimicrobial agents targeting resistant pathogens .

Structure-Activity Relationship (SAR)

The structure of this compound is crucial in determining its biological activity. Variations in substituents on the tetrahydroquinoline core can lead to significant changes in potency and selectivity against target cells. For instance:

Compound Activity Notes
5-bromo derivativeHigh anticancer activityEffective against A549 cells
Non-brominated analogReduced potencyLacks key interactions
Substituted variantsVariable efficacyDepend on specific functional groups

Case Studies

A notable case study involved the evaluation of several derivatives of the compound in both anticancer and antimicrobial assays. The findings indicated that modifications to the furan or tetrahydroquinoline moieties could enhance or diminish biological activity. For example, compounds with electron-donating groups showed increased cytotoxicity against cancer cells while maintaining selective toxicity profiles .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via multi-step protocols involving bromination, sulfonation, and coupling reactions. A representative method involves:

  • Bromination : Using N-bromosuccinimide (NBS) with 2,2′-azobis(isobutyronitrile) (AIBN) as a radical initiator in carbon tetrachloride under reflux (90°C, 4 hours) to introduce bromine to the furan moiety .
  • Coupling : Reacting the brominated intermediate with a tetrahydroquinoline derivative under amide-forming conditions (e.g., EDC/HOBt or DCC).
    Optimization : Yield improvements (>90%) are achieved by controlling reaction time, stoichiometry of reagents (e.g., 1.2 eq NBS), and purification via silica gel chromatography .

Basic: How should researchers characterize this compound to confirm structural integrity?

Key analytical methods include:

  • NMR Spectroscopy : Proton NMR (500 MHz) to confirm bromine positioning (δ ~7.2–7.5 ppm for aromatic protons) and carbonyl groups (δ ~170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., Triple TOF™ 5600) to verify the molecular ion peak (exact mass: ~407.05 g/mol) and fragmentation patterns .
  • Elemental Analysis : C.H.N.S analysis (decomposition with H₂SO₄/HNO₃ mixture) to validate stoichiometry (e.g., C: ~52%, Br: ~19%) .

Advanced: What are common impurities or byproducts, and how can they be identified?

Common impurities include:

  • Unreacted brominated intermediates : Detected via HPLC (C18 column, acetonitrile/water gradient) with retention time shifts.
  • Oxidation byproducts : E.g., quinoline ring oxidation products identified by LC-MS (m/z +16 or +32).
    Mitigation : Use preparative TLC (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

Advanced: How do structural analogs with modified substituents impact biological activity?

  • Bromine replacement : Substituting Br with Cl or CN reduces antibacterial activity (e.g., MIC increases from 2 µg/mL to >16 µg/mL) .
  • Propyl chain variation : Extending the alkyl chain (e.g., butyl) enhances lipophilicity but may reduce solubility (logP increases by ~0.5 units) .
    Methodology : Synthesize analogs via parallel combinatorial chemistry and screen using standardized MIC assays .

Basic: What safety precautions are essential when handling this compound?

  • Toxicity : Wear PPE (gloves, goggles) due to H300/H310 hazards (acute toxicity via ingestion/dermal contact) .
  • Environmental risks : Avoid aqueous release (H400: hazardous to aquatic life). Store in sealed containers under inert gas (N₂) at 2–8°C .

Advanced: How can spectral data discrepancies (e.g., NMR shifts) be resolved?

  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set).
  • Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts (Δδ ~0.1–0.3 ppm) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

  • Standardized protocols : Strict control of reaction temperature (±2°C) and AIBN catalyst quantity (±0.01 mmol) .
  • Quality control : Implement in-process monitoring via inline IR spectroscopy to track intermediate formation .

Advanced: How to design in vitro models for initial biological screening?

  • Bacterial strains : Use Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) models.
  • Assay design : 96-well microdilution method with resazurin viability indicator (IC₅₀ calculated via nonlinear regression) .

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